Mono-2,3-dimethylhexyl Phthalate-d4
Description
Properties
Molecular Formula |
C₁₆H₁₈D₄O₄ |
|---|---|
Molecular Weight |
282.37 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Mono 2,3 Dimethylhexyl Phthalate D4
Chemical Synthesis Pathways for Deuterated Monoester Phthalates in Laboratory Settings
The laboratory synthesis of deuterated monoester phthalates like Mono-2,3-dimethylhexyl Phthalate-d4 generally follows established esterification and hydrolysis reactions, with the key difference being the use of a deuterated precursor for the phthalic acid moiety.
Two primary pathways can be employed:
Direct Esterification of Deuterated Phthalic Anhydride (B1165640): This method involves the reaction of phthalic anhydride-d4 with 2,3-dimethylhexan-1-ol. The reaction is typically carried out under controlled temperature conditions. This pathway offers a direct route to the monoester, though careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the diester byproduct.
Partial Hydrolysis of a Deuterated Diester: An alternative route involves first synthesizing the diester, Bis(2,3-dimethylhexyl) phthalate-d4, by reacting two equivalents of 2,3-dimethylhexan-1-ol with one equivalent of phthalic anhydride-d4. Subsequently, this diester undergoes controlled partial hydrolysis, typically catalyzed by a lipase (B570770) or a base, to yield the monoester product, this compound. mdpi.com Human metabolism also follows this pathway, where ingested diester phthalates are rapidly hydrolyzed to their corresponding monoesters. mdpi.comnih.govnih.gov
The general reaction for forming phthalate (B1215562) esters involves reacting phthalic acid or its anhydride with an appropriate alcohol. elementec.ie For the synthesis of the specific target compound, the non-deuterated alcohol, 2,3-dimethylhexan-1-ol, would be reacted with the deuterated phthalic acid precursor.
Interactive Data Table: Synthetic Pathways for this compound
| Pathway | Reactant 1 | Reactant 2 | Key Condition | Primary Product |
| Direct Mono-esterification | Phthalic Anhydride-d4 | 2,3-dimethylhexan-1-ol | Stoichiometric control | This compound |
| Diester Hydrolysis | Bis(2,3-dimethylhexyl) phthalate-d4 | Water (with catalyst) | Controlled partial hydrolysis | This compound |
Techniques for Site-Specific Deuterium (B1214612) Incorporation and Enrichment
The site-specific incorporation of four deuterium atoms onto the aromatic ring is the defining feature of this compound. This is not achieved by simple H-D exchange on the final molecule but by starting the synthesis with a selectively deuterated raw material. nih.govnih.gov
The process begins with a deuterated aromatic precursor, such as benzene-d6 (B120219). Through established industrial chemical processes like catalytic oxidation, benzene-d6 can be converted to phthalic acid-d4. This deuterated acid is then dehydrated to form phthalic anhydride-d4, the key building block for the synthesis. This "bottom-up" approach ensures that the deuterium atoms are located specifically on the aromatic ring and not on the alkyl chain, which is crucial for its function as an internal standard. The use of deuterated starting materials is a common strategy in the synthesis of labeled compounds for various applications, including neutron scattering studies and as tracers in drug development. ornl.govmedchemexpress.commedchemexpress.com
Advanced synthetic strategies, such as using Grignard reagents followed by quenching with a deuterium source (e.g., deuterated water), can also be employed to introduce deuterium at specific positions on an aromatic ring, although for a simple d4-phthalate, starting with a deuterated bulk chemical is more common. youtube.com
Spectroscopic and Chromatographic Methods for Structural Characterization and Purity Assessment of Synthesized Deuterated Compounds
A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, isotopic enrichment, and chemical purity of the synthesized this compound.
Spectroscopic Methods:
Mass Spectrometry (MS): This is the primary technique for confirming successful deuteration. The mass spectrum of this compound will show a molecular ion peak that is 4 mass units higher than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) provides high mass accuracy, allowing for the determination of the precise elemental composition and confirming that the mass increase is due to four deuterium atoms replacing four hydrogen atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the position of the deuterium labels. In the spectrum of this compound, the characteristic signals for the aromatic protons (typically found between 7.5 and 7.7 ppm) would be absent, confirming their substitution by deuterium. rsc.orgchemicalbook.com The signals corresponding to the protons on the 2,3-dimethylhexyl alkyl chain would remain, confirming the structure of the ester side chain. ¹³C NMR would show the carbon signals for the entire molecule.
Chromatographic Methods:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating the target compound from any starting materials or byproducts and for confirming its identity. nih.gov Monoester phthalates can sometimes be challenging to analyze directly by GC due to their polarity and may require derivatization, although modern methods have been developed to analyze them directly under specific injector conditions. nih.gov The retention time from the gas chromatograph indicates purity, while the coupled mass spectrometer provides structural confirmation.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with Tandem Mass Spectrometry (MS/MS): LC-MS/MS is highly effective for analyzing phthalate monoesters in various matrices. nih.govresearchgate.net The liquid chromatography step separates the analytes, and different column chemistries (like C18 or C30) and mobile phase compositions can be optimized for the best separation. nih.govthermofisher.com The tandem mass spectrometer provides high selectivity and sensitivity for quantification and structural confirmation. nih.gov
Interactive Data Table: Analytical Characterization Methods
| Technique | Purpose | Expected Result for this compound |
| HRMS | Confirm mass and elemental formula | Molecular weight is ~4 Da higher than the unlabeled analog; confirms C₁₆H₁₈D₄O₄ formula. |
| ¹H NMR | Confirm location of deuterium labels | Absence of aromatic proton signals (7.5-7.7 ppm); presence of signals for the 2,3-dimethylhexyl group. |
| GC-MS | Assess purity and confirm identity | A single major peak at a specific retention time with a mass spectrum corresponding to the target molecule. |
| HPLC-MS/MS | Assess purity and quantify | A sharp peak at a specific retention time with characteristic parent-daughter ion transitions. |
Development and Certification of this compound as a Reference Material
For this compound to be used effectively as an internal standard in regulated analytical methods, it must be available as a Certified Reference Material (CRM). nih.govnih.gov The development and certification of a CRM is a rigorous process managed by metrological institutes like the National Institute of Standards and Technology (NIST) or accredited reference material producers. nih.govvu.nl
The key steps in this process include:
High-Purity Synthesis: A large batch of the compound is synthesized with the highest possible chemical and isotopic purity.
Homogeneity and Stability Studies: The batch is tested to ensure that the compound is uniformly distributed throughout the material and that it remains stable under specified storage and handling conditions. iaea.orgtandfonline.com
Characterization and Value Assignment: The identity and purity of the material are confirmed using multiple independent, high-precision analytical techniques. For a CRM solution, the concentration is determined by combining results from two or more independent methods, such as quantitative NMR (qNMR) and isotope dilution mass spectrometry. nih.gov
Uncertainty Calculation: A certified value (e.g., concentration in solution or purity of a neat material) is assigned, along with a detailed statement of uncertainty that accounts for all potential sources of error in the characterization, homogeneity, and stability assessments. nih.gov
Certification and Documentation: A certificate of analysis is issued that details the certified property values and their uncertainties, provides information on proper use, and establishes metrological traceability to international standards (SI units), often following guidelines such as ISO 17034. iaea.orgtandfonline.com
Various companies and organizations produce and supply a wide range of deuterated phthalate standards, which are essential for quality control and ensuring the accuracy of analytical data in environmental and health studies. accustandard.comlgcstandards.comcpachem.comaccustandard.com
Advanced Analytical Techniques for Quantification of Mono 2,3 Dimethylhexyl Phthalate D4 and Its Native Analogues in Research Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is a powerful and widely used technique for the quantification of phthalate (B1215562) monoesters due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds, eliminating the need for chemical derivatization. chromatographyonline.comnih.gov
Effective chromatographic separation is fundamental to resolving target analytes from matrix interferences and from each other, which is particularly challenging due to the structural similarities among phthalate metabolites. restek.com The optimization process is crucial for achieving resolution, especially for isomeric compounds. sciex.com
Typically, reversed-phase high-performance liquid chromatography (HPLC) is employed. nih.gov Columns with a C18 stationary phase are common, offering robust performance for separating the moderately non-polar phthalate monoesters. sciex.coms4science.at High-efficiency columns, such as those with core-shell particles, can provide separation comparable to ultra-high-performance liquid chromatography (UHPLC) systems, enabling rapid analysis times. rsc.org
The mobile phase composition is a critical parameter to adjust. Gradient elution is generally preferred over isocratic elution, as it allows for the effective separation of a mixture of compounds with varying polarities within a reasonable timeframe. govst.edulibretexts.org A common mobile phase combination consists of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with an additive. sciex.comgovst.edu Additives such as ammonium (B1175870) acetate (B1210297) can be used to improve peak shape and enhance ionization efficiency in the mass spectrometer. sciex.comund.edu The gradient program, which involves changing the mobile phase composition over the course of the run, is carefully optimized to ensure that early-eluting compounds are well-resolved while later-eluting compounds are eluted efficiently with sharp peaks. libretexts.org
Electrospray ionization (ESI) is the most prevalent ionization technique for analyzing phthalate metabolites by LC-MS because it is a soft ionization method suitable for polar molecules. researchgate.netspectroscopyonline.com For phthalate monoesters, which possess a carboxylic acid group, ESI is typically operated in the negative ion mode, detecting the deprotonated molecule [M-H]⁻. nih.gov
Optimization of the ESI source parameters is critical for maximizing the signal intensity of the target analytes. spectroscopyonline.com Key parameters that are fine-tuned include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature. nih.govund.edu The composition of the mobile phase, including the type and concentration of any electrolyte additives, also significantly impacts ionization efficiency. und.edu
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). sciex.comchromatographyonline.com In this mode, a specific precursor ion (e.g., the [M-H]⁻ of Mono-2,3-dimethylhexyl Phthalate) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net The precursor-to-product ion pair is called an MRM transition and is highly specific to the analyte. researchgate.net Collision energies are optimized for each transition to yield the maximum response for the desired fragment. chromatographyonline.com While specific MRM transitions for Mono-2,3-dimethylhexyl Phthalate are determined empirically, the table below provides representative transitions for other common phthalate monoesters, illustrating the principle.
Table 1: Example MRM Transitions for Phthalate Monoesters in Negative ESI Mode
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Mono-methyl Phthalate (MMP) | 179.0 | 135.0 |
| Mono-ethyl Phthalate (MEP) | 193.0 | 121.0 |
| Mono-n-butyl Phthalate (MBP) | 221.0 | 121.0 |
| Mono-benzyl Phthalate (MBzP) | 255.0 | 121.0 |
This table is for illustrative purposes. Actual values are instrument-dependent and require optimization.
A significant challenge in LC-MS/MS analysis, particularly with complex biological matrices like urine or serum, is the phenomenon of matrix effects. myadlm.org This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression (signal decrease) or enhancement (signal increase). nih.gov These effects can compromise the accuracy and precision of quantification. myadlm.org
The most effective strategy to compensate for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS). nih.govresearchgate.net Mono-2,3-dimethylhexyl Phthalate-d4 serves as an ideal SIL-IS for the quantification of its native, non-labeled analogue. Because the deuterated standard is chemically almost identical to the analyte, it has the same retention time and experiences the same degree of ion suppression or enhancement during ESI. nih.govmedchemexpress.com By adding a known amount of this compound to each sample before processing and measuring the analyte-to-internal standard peak area ratio, any signal variation caused by matrix effects is effectively normalized, ensuring accurate quantification. researchgate.net The use of deuterated phthalates has been shown to enable matrix-error-free determinations. nih.gov
The performance of an LC-MS/MS method is validated through several key parameters. Selectivity is ensured by the specificity of the MRM transitions, which minimizes the likelihood of interferences from other compounds. nih.gov
Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For phthalate metabolites, LC-MS/MS methods can achieve LOQs in the low nanogram per milliliter (ng/mL) range. nih.govnih.gov
Linearity is established by analyzing a series of calibration standards across a range of concentrations. The method demonstrates good linearity if the plot of the peak area ratio (analyte/internal standard) versus concentration yields a correlation coefficient (r²) value greater than 0.99. chromatographyonline.comsciex.com Precision, a measure of repeatability, is typically assessed by the relative standard deviation (%RSD), which should ideally be within 15%. nih.gov
Table 2: Representative Quantitative Performance of LC-MS/MS Methods for Phthalate Metabolites
| Parameter | Typical Performance Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | chromatographyonline.coms4science.at |
| Limit of Quantitation (LOQ) | 0.3 - 5.3 ng/mL | chromatographyonline.comnih.gov |
| Accuracy (% Recovery) | 85% - 115% | s4science.at |
These values are representative of methods for various phthalate monoesters and demonstrate the general performance achievable with this technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is another standard technique for the analysis of phthalates. restek.compeakscientific.com It is a robust and inexpensive method that provides excellent chromatographic resolution. restek.com However, a key challenge for analyzing phthalate monoesters is their low volatility and polar nature due to the free carboxylic acid group, which can lead to poor peak shape and adsorption during analysis. nih.gov
To overcome the limitations of low volatility, a derivatization step is often considered mandatory for the GC-MS analysis of phthalate monoesters. nih.gov Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ether, improving chromatographic performance and thermal stability. youtube.comyoutube.com
Common derivatization techniques include:
Silylation: This process replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The reaction must be optimized for temperature and time to ensure it goes to completion. youtube.comyoutube.com
Methylation: This involves converting the carboxylic acid into a methyl ester. Diazomethane is an effective reagent for this purpose, resulting in the formation of a more volatile derivative that is amenable to GC-MS analysis. nih.gov
While effective, derivatization adds time and complexity to sample preparation and can be a source of analytical error. nih.gov For instance, some silylating agents are not selective and can react with other compounds in the sample, and excess reagent may need to be removed to prevent damage to the GC column. nih.gov Consequently, some recent methods have been developed to analyze phthalate monoesters directly by GC-MS without derivatization, requiring careful optimization of injection parameters to prevent thermal degradation of the analytes in the hot injector. nih.govoregonstate.edu
Electron Ionization (EI) and Chemical Ionization (CI) Modes for Qualitative and Quantitative Analysis
The choice of ionization mode in mass spectrometry (MS) is a critical determinant of analytical specificity and sensitivity. For phthalate monoesters, both Electron Ionization (EI) and Chemical Ionization (CI) have distinct applications, typically coupled with Gas Chromatography (GC-MS). More commonly for polar metabolites like phthalate monoesters, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used with Liquid Chromatography (LC-MS).
Electron Ionization (EI): EI is a "hard" ionization technique that bombards sample molecules with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation. nih.gov While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly characteristic and serves as a "fingerprint" for qualitative identification. restek.comresearchgate.net For many phthalate monoesters analyzed by GC-MS, a common and dominant fragment ion is observed at a mass-to-charge ratio (m/z) of 149. mdpi.comnih.govnih.gov This ion corresponds to the protonated phthalic anhydride (B1165640) structure and is a hallmark of this class of compounds. mdpi.comnih.gov
Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the target analyte through proton transfer or adduction. This process imparts less energy to the molecule, resulting in significantly less fragmentation and a more prominent molecular ion or a related adduct (e.g., [M+H]⁺ or [M+NH₄]⁺). nih.gov This makes CI highly suitable for quantitative analysis, as the signal intensity is concentrated in a few specific ions, enhancing sensitivity. For LC-MS analysis, ESI is the most common soft ionization mode used for phthalate metabolites. researchgate.netresearchgate.net In negative ion mode ESI, the deprotonated molecular ion [M-H]⁻ is typically the most abundant ion, serving as the precursor ion for tandem mass spectrometry (MS/MS) analysis. gcms.cznih.gov
Common fragmentation pathways for phthalate monoesters under soft ionization conditions (like ESI) are well-characterized. They typically involve the formation of three structurally significant product ions:
m/z 165.0193: Corresponding to the deprotonated phthalic acid ion [C₈H₅O₄]⁻. researchgate.netgcms.cz
m/z 147.0088: Corresponding to the deprotonated o-phthalic anhydride ion [C₈H₃O₃]⁻, formed after a loss of water from the m/z 165 ion. researchgate.netgcms.cz
m/z 121.0295: Corresponding to the deprotonated benzoate (B1203000) ion [C₇H₅O₂]⁻. researchgate.netgcms.cz
The presence and relative abundance of these ions provide a high degree of confidence in the identification of a compound as a phthalate metabolite.
Application of Selected Ion Monitoring (SIM) for Trace Analysis
For achieving the low detection limits required for trace analysis in complex matrices, mass spectrometers are often operated in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS. mdpi.comnih.govresearchgate.net Instead of scanning the entire mass range, the instrument is programmed to detect only a few specific, characteristic m/z values corresponding to the analyte of interest and its internal standard.
This targeted approach dramatically improves the signal-to-noise ratio, enhancing sensitivity by orders of magnitude compared to full-scan mode. For quantitative analysis, a "quantifier" ion (typically the most abundant) is used for concentration calculations, while one or two "qualifier" ions are monitored to confirm the analyte's identity, based on their expected abundance ratio to the quantifier ion.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantification. researchgate.netnih.gov This standard is chemically identical to the native analyte but has a higher mass due to the deuterium (B1214612) atoms. It is added to the sample at a known concentration at the beginning of the workflow. Because the standard and the native analyte exhibit nearly identical chemical behavior during extraction, cleanup, and ionization, any loss or enhancement experienced by the native analyte is mirrored by the internal standard. By measuring the ratio of the native analyte signal to the internal standard signal, highly accurate and precise quantification can be achieved.
Below is a representative table of ions that would be monitored for the quantification of Mono-2,3-dimethylhexyl Phthalate using its d4-labeled internal standard with LC-MS/MS.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Mono-2,3-dimethylhexyl Phthalate | 293.17 | 147.01 | 121.03 |
| This compound | 297.19 | 151.03 | 121.03 |
Comprehensive Sample Preparation and Extraction Protocols for Diverse Research Matrices
Effective sample preparation is arguably the most critical and challenging step in the analysis of trace-level phthalate metabolites. The primary goals are to isolate the analytes from complex matrix components (e.g., proteins, lipids, salts), concentrate them to a level suitable for instrument detection, and transfer them into a solvent compatible with the chromatographic system. The ubiquitous nature of phthalates makes contamination a major concern throughout this process.
Automated and Manual Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating phthalate metabolites from aqueous matrices like urine and serum. mdpi.comresearchgate.net The method relies on partitioning the analytes between a liquid sample phase and a solid sorbent phase. Non-polar sorbents, such as C18-bonded silica (B1680970) or polymeric materials, are common for this application.
The general SPE procedure involves four steps:
Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer to prepare it for sample loading.
Loading: The sample (often pre-treated, e.g., with enzymatic deconjugation) is passed through the cartridge. nih.gov The analytes of interest are retained on the sorbent while the bulk of the aqueous matrix passes through.
Washing: The sorbent is washed with a weak solvent to remove co-adsorbed interferences without eluting the target analytes.
Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the concentrated analytes into a collection tube.
This process can be performed manually using vacuum manifolds or positive pressure systems, or it can be fully automated. Automated SPE systems offer higher throughput, improved reproducibility, and reduced solvent consumption and risk of contamination.
| Step | Procedure | Details |
|---|---|---|
| 1. Sample Pre-treatment | Enzymatic Deconjugation | To a 1 mL urine sample, add buffer and β-glucuronidase enzyme. Incubate to hydrolyze conjugated metabolites. Add the d4-labeled internal standard. |
| 2. SPE Conditioning | Activate Sorbent | Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of reagent water. Do not allow the sorbent to go dry. |
| 3. Sample Loading | Bind Analytes | Load the pre-treated urine sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min). |
| 4. Wash | Remove Interferences | Wash the cartridge with 3 mL of a water/methanol mixture to remove polar impurities. |
| 5. Elution | Collect Analytes | Elute the analytes with 2 mL of acetonitrile or ethyl acetate into a clean glass tube. |
| 6. Final Preparation | Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis. |
Liquid-Liquid Extraction (LLE) Methodologies for Aqueous and Organic Samples
Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For phthalate monoesters in aqueous samples, the sample pH is often adjusted to be acidic, which protonates the carboxylic acid group of the monoester, making it less polar and more readily extracted into an organic solvent like hexane, ethyl acetate, or dichloromethane. researchgate.net
The process generally involves vigorous mixing of the sample with the extraction solvent in a separatory funnel, followed by a period where the two layers separate. The organic layer containing the analytes is then collected. The process may be repeated to improve recovery. While effective, LLE can be labor-intensive, consume large volumes of organic solvents, and be prone to the formation of emulsions that complicate phase separation.
| Step | Procedure | Details |
|---|---|---|
| 1. Sample Preparation | Spiking and pH Adjustment | To a 5 mL aqueous sample in a glass tube, add the d4-labeled internal standard. Adjust pH to ~4.0 with a suitable acid. |
| 2. Extraction | Solvent Addition and Mixing | Add 5 mL of hexane/ethyl acetate (1:1 v/v). Cap the tube and vortex vigorously for 2 minutes. |
| 3. Phase Separation | Centrifugation | Centrifuge the tube for 10 minutes to break any emulsions and achieve clear separation of the aqueous and organic layers. |
| 4. Collection | Transfer Organic Layer | Carefully transfer the upper organic layer to a clean glass evaporation tube using a glass Pasteur pipette. |
| 5. Re-extraction (Optional) | Repeat for Recovery | Repeat steps 2-4 with a fresh aliquot of organic solvent and combine the organic extracts to maximize recovery. |
| 6. Final Preparation | Evaporation & Reconstitution | Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute in mobile phase for analysis. |
Strategies for Minimizing Analytical Contamination from Ubiquitous Phthalate Sources during Sample Handling and Analysis
A significant challenge in the trace analysis of phthalates is their ubiquitous presence in the laboratory environment, leading to a high risk of background contamination. gcms.cz These compounds can leach from plastic labware, solvent bottle caps, tubing, and even be present in lab dust and air. researchgate.net Rigorous contamination control is essential for generating reliable data.
Key strategies include:
Avoidance of Plastic: Whenever possible, use glassware for all sample collection, storage, and preparation steps. If plastic must be used, it should be made of materials known to be low in phthalates, such as polypropylene. Polyvinyl chloride (PVC) products must be strictly avoided. gcms.cz
Solvent and Reagent Purity: Use high-purity, analytical-grade solvents specifically designated for trace analysis. It is best practice to test new solvent lots by running a solvent blank to ensure they are free from phthalate contamination before use. researchgate.net
Thorough Cleaning of Glassware: All glassware should be meticulously cleaned. This often involves washing followed by rinsing with high-purity solvents (e.g., acetone, hexane, or methanol) and then baking at a high temperature (e.g., 400 °C) to drive off any residual organic contaminants. gcms.cz
Procedural Blanks: A procedural blank (a sample containing only the reagents and no matrix) must be included with every batch of samples. researchgate.net This blank is processed in exactly the same manner as the real samples to measure any background contamination introduced during the analytical procedure. The levels detected in the blank can then be subtracted from the sample results.
Minimizing Exposure: Keep samples covered with aluminum foil or glass stoppers whenever possible to prevent contamination from airborne dust. gcms.cz Prepare standards and samples in a clean, dedicated space, ideally away from areas where large amounts of plastics are handled. researchgate.net
By implementing these stringent control measures, the risk of extraneous contamination can be minimized, ensuring the integrity and accuracy of the final analytical results.
Applications in Metabolic Pathway Elucidation and Toxicokinetic Research Methodologies
In Vitro Metabolic Studies: Application in Hepatocyte, Microsomal, and Other Cellular Model Systems for Enzyme Kinetics
In vitro model systems are essential for isolating and characterizing the specific enzymes involved in xenobiotic metabolism. Mono-2,3-dimethylhexyl Phthalate-d4 can be applied to various in vitro systems to elucidate enzyme kinetics.
Hepatocytes: Primary hepatocytes provide a complete metabolic system, containing both Phase I and Phase II enzymes. nih.gov Incubating hepatocytes with this compound allows for the study of the full range of metabolic reactions, from initial oxidation to final conjugation.
Microsomes: Liver microsomes are preparations of the endoplasmic reticulum and contain a high concentration of cytochrome P450 (CYP450) enzymes, which are key to Phase I oxidative metabolism. nih.gov Using microsomes with the addition of necessary cofactors like NADPH, researchers can study the specific CYP450 isozymes responsible for oxidizing the alkyl side chain of the monoester.
Other Cellular Models: Other cell lines, such as intestinal cells (e.g., Caco-2) or kidney cells, can be used to investigate tissue-specific metabolism of the phthalate (B1215562) monoester. nih.gov
By measuring the rate of disappearance of the deuterated substrate and the appearance of its metabolites over time, key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This information is critical for understanding the efficiency and capacity of the metabolic pathways.
| In Vitro System | Enzymes Studied | Kinetic Parameters Determined | Typical Findings for High-Molecular-Weight Phthalates |
| Primary Hepatocytes | Phase I (CYP450s) & Phase II (UGTs, SULTs) | Overall metabolic clearance, metabolite formation rates | Comprehensive metabolism including oxidation and glucuronidation |
| Liver Microsomes | Cytochrome P450 (CYP450) enzymes | Km, Vmax for specific oxidative reactions | Identification of specific CYP isozymes involved in hydroxylation and oxidation of the alkyl chain |
| Recombinant Enzymes | Specific CYP or UGT isozymes | Enzyme-specific Km and Vmax | Determination of the precise contribution of individual enzymes to the metabolic pathway |
In Vivo Metabolic Pathway Investigations in Controlled Animal Models with Deuterated Tracers (Methodological Framework)
In vivo studies in controlled animal models are crucial for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of this compound in such studies follows a well-established methodological framework. nih.gov
The deuterated tracer is administered to the animal model, typically rats or mice, via a relevant route of exposure (e.g., oral gavage). nih.gov Urine, feces, and blood samples are then collected at timed intervals. nih.gov The use of a deuterated standard is particularly advantageous in these studies as it allows for the differentiation of the administered dose from any background environmental exposure to similar phthalates. researchgate.net
The collected biological samples are then processed and analyzed, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the deuterated parent monoester and its metabolites. researchgate.netnih.gov This allows for a detailed mapping of the metabolic pathways and the relative importance of each route of biotransformation in a whole-organism context.
Methodologies for Assessing Biotransformation Rates, Elimination Half-lives, and Excretion Kinetics
The data obtained from in vivo studies with this compound are used to determine key toxicokinetic parameters that describe the compound's behavior in the body.
Biotransformation Rates: By measuring the concentrations of the parent monoester and its various metabolites in urine and blood over time, the rate of metabolic conversion can be calculated. nih.gov
Elimination Half-lives: The elimination half-life (t½) is the time it takes for the concentration of the compound in the body to be reduced by half. This is determined by plotting the concentration of the deuterated monoester in blood or urine versus time and fitting the data to a pharmacokinetic model. nih.govnih.gov Phthalates generally have short half-lives, in the range of hours. nih.gov
Excretion Kinetics: The cumulative amount of the deuterated metabolites excreted in urine and feces over time provides information on the primary routes and speed of elimination from the body. nih.gov For most phthalates, urinary excretion is the major route of elimination of their metabolites. nih.gov
| Pharmacokinetic Parameter | Description | Method of Determination | Significance |
| Cmax | Maximum concentration in blood/urine | Direct measurement from concentration-time curve | Indicates the peak exposure to the compound |
| Tmax | Time to reach Cmax | Direct measurement from concentration-time curve | Indicates the rate of absorption |
| Elimination Half-life (t½) | Time for concentration to decrease by 50% | Calculation from the elimination phase of the concentration-time curve | Determines how long the compound stays in the body |
| Area Under the Curve (AUC) | Total exposure to the compound over time | Integration of the concentration-time curve | Provides a measure of the overall systemic exposure |
| Excretion Rate Constant (ke) | Rate at which the compound is eliminated | Calculated from urinary excretion data | Describes the efficiency of elimination |
Mechanistic Investigations of Phase I Oxidative and Phase II Conjugation Enzymes Using Deuterated Substrates
This compound is a valuable tool for detailed mechanistic studies of the enzymes involved in its metabolism.
Phase I Oxidative Enzymes: The metabolism of high-molecular-weight phthalate monoesters is initiated by Phase I enzymes, primarily various cytochrome P450 isozymes. nih.govnih.gov These enzymes catalyze the oxidation of the alkyl side chain, leading to the formation of hydroxylated and carboxylated metabolites. researchgate.net By incubating this compound with specific recombinant CYP450 enzymes, researchers can identify which isozymes are responsible for these transformations. The deuterium (B1214612) labeling can also provide insights into the reaction mechanism through the study of kinetic isotope effects.
In-depth Article on this compound Cannot Be Generated Due to Lack of Available Scientific Data
Following a comprehensive and exhaustive search of publicly available scientific literature, databases, and chemical supplier information, it has been determined that there is insufficient data to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound.”
The user’s request specified a detailed article structured around the role of this specific compound in human biomonitoring and environmental exposure science, including its use in the development of analytical methods, its function as an internal standard, its application in assessing exposure from various environmental matrices, its role in the design of research studies, and its contribution to the standardization of analytical protocols.
The available information is largely centered on more commonly used deuterated internal standards for phthalate analysis, such as various isotopes of Mono-2-ethylhexyl phthalate (MEHP). General principles regarding the utility of stable isotope-labeled standards in correcting for analytical variability and improving the accuracy of measurements are well-established. However, applying this general knowledge to "this compound" without specific data would be speculative and would not meet the required standards of scientific accuracy and adherence to the user's strict instructions to focus solely on the requested compound.
Without access to research that has specifically developed, validated, and utilized this compound, it is impossible to provide detailed content for the requested outline, including research findings and data tables. Proceeding with the article would necessitate making unsubstantiated assumptions based on the behavior of other, different compounds, which would violate the core requirement of focusing strictly on "this compound."
Therefore, we are unable to fulfill the request to generate the specified article at this time. Should scientific literature on "this compound" become publicly available in the future, the generation of such an article could be revisited.
Environmental Distribution and Fate Studies Utilizing Isotopic Tracers
Methodologies for Investigating Phthalate (B1215562) Metabolite Occurrence and Distribution in Various Environmental Compartments (e.g., water, soil, sediment, biota)
The investigation of phthalate metabolites in the environment requires highly sensitive and selective analytical methods to detect low concentrations in complex matrices like water, soil, sediment, and biological tissues. The gold standard for this purpose is isotope dilution mass spectrometry, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
The core of the isotope dilution method is the use of a stable isotope-labeled internal standard, such as Mono-2,3-dimethylhexyl Phthalate-d4. This deuterated compound is chemically identical to its non-labeled counterpart (the analyte) but has a different mass due to the presence of deuterium (B1214612) atoms. A known amount of the deuterated standard is added to the environmental sample at the very beginning of the analytical process. Because the standard and the analyte behave identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the standard. The mass spectrometer distinguishes between the analyte and the standard based on their mass difference, and the ratio of their signals is used to calculate the exact concentration of the analyte in the original sample, thereby ensuring high accuracy and precision.
Methodologies vary depending on the environmental compartment:
Water: For water samples, analysis often involves pre-concentration using solid-phase extraction (SPE) to isolate the phthalate metabolites from the large sample volume before analysis by LC-MS/MS.
Soil and Sediment: Analysis of soils and sediments requires more rigorous extraction techniques, such as accelerated solvent extraction (ASE) or ultrasonic agitation, to release the analytes from the solid matrix. The resulting extracts are then purified to remove interfering substances before instrumental analysis. The use of a deuterated surrogate like dibutyl phthalate-3,4,5,6-d4 has demonstrated recovery values between 70% and 120% in soil matrices.
Biota: In biological tissues (biota), the analytes must be extracted from a complex matrix of lipids and proteins. This often involves homogenization followed by solvent extraction and cleanup steps. Isotope dilution is particularly crucial here to correct for significant matrix effects that can suppress or enhance the instrument's signal.
The table below summarizes typical analytical approaches where a deuterated standard like this compound would be applied.
| Environmental Compartment | Extraction/Cleanup Method | Analytical Instrument | Role of Deuterated Standard | Typical Performance Metrics |
|---|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | LC-MS/MS | Internal standard for quantification | LOD: 0.1-1.0 ng/mL; Recovery: ~100% |
| Soil | Accelerated Solvent Extraction (ASE), QuEChERS | GC-MS, LC-MS/MS | Surrogate standard to correct for extraction loss | LOD: 0.1-5.0 µg/kg; Recovery: 70-120% |
| Sediment | Soxhlet Extraction, ASE | GC-MS | Internal standard for quantification | LOD: 0.1-1.0 ng/g; Recovery: 81-128% |
| Biota (e.g., Fish Tissue) | Solvent Extraction, Gel Permeation Chromatography (GPC) | LC-MS/MS | Internal standard to correct for matrix effects | Variable depending on tissue type |
Application of Deuterated Analogs in Research on Environmental Transport and Partitioning Mechanisms
Understanding how phthalates move through and between different environmental compartments (air, water, soil, and biota) is fundamental to predicting their environmental concentrations and potential exposures. Deuterated analogs are essential for generating the high-quality quantitative data needed to study these transport and partitioning mechanisms.
Environmental fate models rely on partitioning coefficients to describe the distribution of a chemical between different phases, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). Determining these coefficients requires accurate measurement of the chemical's concentration in each phase at equilibrium. By using an isotopic tracer like this compound as an internal standard, researchers can precisely quantify the concentration of the corresponding non-labeled phthalate metabolite in water, soil, and sediment samples. This accuracy is critical for calculating reliable partitioning coefficients, which in turn improves the predictive power of environmental transport models.
For example, to determine the partitioning of a phthalate metabolite between sediment and water, laboratory experiments are conducted where the compound is allowed to equilibrate between the two phases. The concentration in both the water and the sediment is then measured using isotope dilution mass spectrometry. The ratio of these concentrations, normalized to the organic carbon content of the sediment, yields the Koc value. These precise measurements, enabled by deuterated standards, are vital for assessing whether a compound is likely to remain in the water column or accumulate in sediments.
Research on Biotic and Abiotic Degradation Pathways of Phthalate Compounds in Environmental Systems (Methodological Emphasis)
Isotopic tracers are utilized in two distinct ways to study the degradation of phthalate compounds. The first and most common is the use of deuterated analogs like this compound as internal standards for quantitative analysis. The second is through compound-specific isotope analysis (CSIA), which examines the isotopic fractionation of the contaminant itself to elucidate degradation mechanisms.
In degradation studies, researchers track the disappearance of the parent phthalate and the appearance of its transformation products over time. These studies can be conducted in controlled laboratory settings (e.g., microbial incubations, photolysis experiments) or in field settings. To obtain accurate degradation kinetics (e.g., half-life), it is essential to have precise concentration measurements at various time points. By adding a deuterated standard to subsamples taken during the experiment, the concentrations of the parent compound and its metabolites can be reliably quantified, even at very low levels. This allows for the accurate determination of degradation rates and the identification of metabolic pathways.
CSIA offers a more mechanistic insight. During biotic or abiotic degradation, molecules containing lighter isotopes (e.g., ¹²C, ¹H) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ²H). This results in the remaining, undegraded compound becoming enriched in the heavier isotope—a phenomenon known as isotopic fractionation. By measuring the change in the stable isotope ratio (e.g., δ¹³C) of the residual phthalate, researchers can identify the specific degradation pathway at play. For instance, different enzymatic or chemical reactions break different chemical bonds, leading to characteristic isotopic fractionation patterns that can serve as fingerprints for specific degradation processes in the environment.
Investigations into Sorption, Leaching, and Bioaccumulation Dynamics in Environmental Systems
The dynamics of sorption, leaching, and bioaccumulation determine a phthalate's mobility and potential to enter the food chain. As with transport and degradation studies, accurate quantification is the cornerstone of these investigations, and deuterated standards are the key to achieving it.
Sorption and Leaching: Sorption refers to the binding of a chemical to soil or sediment particles, which reduces its mobility and bioavailability. Leaching is the process by which a chemical moves through the soil with water. To study these processes, researchers conduct batch equilibrium or column experiments. The concentration of the phthalate metabolite in the aqueous and solid phases is measured using isotope dilution mass spectrometry. These data are used to calculate sorption coefficients (Kd), which are essential inputs for models that predict the potential for groundwater contamination.
Bioaccumulation: Bioaccumulation is the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. It is assessed by measuring the chemical's concentration in biota and in the relevant environmental matrix (e.g., water or sediment). The ratio of these concentrations provides a bioaccumulation factor (BAF) or a biota-sediment accumulation factor (BSAF). The use of this compound as an internal standard allows for the accurate measurement of its non-labeled analog in both the organism's tissues and the environmental samples, overcoming matrix interferences and ensuring the reliability of the calculated BSAF values. Research on Taiwan's rivers has utilized such quantitative data to determine BSAF values for various fish species.
The following table presents example BSAF values for Di(2-ethylhexyl) phthalate (DEHP), a well-studied phthalate, demonstrating the type of data generated through these quantitative methods.
| Fish Species | Living Habit | BSAF Range |
|---|---|---|
| Liza subviridis (Greenback mullet) | Detritivore | 13.8 - 40.9 |
| Oreochromis miloticus niloticus (Nile tilapia) | Omnivore/Detritivore | 2.4 - 28.5 |
| Carassius auratus (Goldfish) | Benthivore | 1.5 - 2.1 |
| Channa asiatica (Asiatic snakehead) | Carnivore | 0.9 - 1.2 |
Quality Assurance, Quality Control, and Rigorous Method Validation in Analytical Research
A Systematic Approach to Calibration Curve Development, Linearity Assessment, and Regression Modeling
The foundation of any quantitative analytical method is a well-established calibration curve. This is typically achieved using a series of standard solutions of the target analyte, in this case, Mono-2,3-dimethylhexyl Phthalate (B1215562), at known concentrations. To correct for variations in sample preparation and instrument response, a constant concentration of the deuterated internal standard, Mono-2,3-dimethylhexyl Phthalate-d4, is added to each standard and sample. nih.gov
The response of the analytical instrument, often a mass spectrometer coupled with a chromatography system, is measured for both the analyte and the internal standard. A calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte.
Linearity Assessment: The linearity of the calibration curve is a critical parameter, indicating that the response is directly proportional to the concentration over a defined range. A linear regression model is commonly applied, and the coefficient of determination (r²) is used to assess the goodness of fit. An r² value of ≥0.99 is generally considered acceptable, indicating a strong linear relationship. nih.gov For some phthalate analyses, depending on the concentration range and the instrument's detector, a quadratic (second-order) regression model may be necessary to accurately describe the relationship. mdpi.com
Regression Modeling: The choice of regression model is crucial for accurate quantification. While linear regression is preferred for its simplicity, it's essential to visually inspect the residual plot (the difference between the observed and predicted values) to ensure that the chosen model is appropriate. A random distribution of residuals around zero indicates a good fit.
Methodological Determination of Instrumental and Method Limits of Detection (LOD) and Limits of Quantification (LOQ)
The ability of a method to detect and reliably quantify trace levels of a compound is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument. It is often calculated as three times the standard deviation of the blank measurements. ilacadofsci.com
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. The LOQ is typically calculated as ten times the standard deviation of the blank measurements or determined as the lowest point on the calibration curve that meets specific criteria for precision and accuracy (e.g., relative standard deviation ≤ 20%). nih.govepa.gov
For the analysis of phthalate metabolites like MEHP, methods using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have achieved low LOQs, often in the range of micrograms per liter (µg/L) or nanograms per milliliter (ng/mL) in biological matrices. nih.govepa.gov For instance, a validated method for MEHP in human serum reported an LOQ of 5.0 ng/mL. epa.gov
Table 1: Representative LOD and LOQ values for a Phthalate Metabolite (MEHP) in Analytical Methods
| Parameter | Value | Matrix | Analytical Technique |
| LOD | 2 ppm | - | HPLC-UV ilacadofsci.com |
| LOQ | 2 ppm | - | HPLC-UV ilacadofsci.com |
| LOQ | 5.0 ng/mL | Human Serum | HPLC-MS/MS epa.gov |
| LOQ | 0.02 µg/L | Human Urine | HPLC-MS/MS researchgate.net |
Thorough Evaluation of Accuracy, Precision, and Recovery Through Spiking Experiments with Deuterated Standards
The use of deuterated internal standards like this compound is fundamental for ensuring the accuracy, precision, and recovery of the analytical method. These standards are chemically identical to the target analyte but have a different mass due to the presence of deuterium (B1214612) atoms. This allows the mass spectrometer to distinguish between the analyte and the internal standard.
Accuracy: This refers to the closeness of a measured value to the true value. It is assessed by analyzing certified reference materials (CRMs) or by performing spiking experiments where a known amount of the analyte is added to a blank matrix. The accuracy is then expressed as the percentage of the known amount that is recovered. For phthalate metabolites, accuracy is often evaluated using standard reference materials, with acceptable ranges typically between 74.3% and 117.5%. researchgate.net
Precision: This measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision is assessed by analyzing the same sample multiple times within the same day, while inter-day precision is determined by analyzing the sample on different days. For phthalate analysis, RSD values below 10% are generally considered indicative of good precision. researchgate.net
Recovery: This is a measure of the efficiency of the entire analytical procedure, from sample extraction to final measurement. It is determined by comparing the analytical response of an analyte in a spiked sample to the response of a standard solution of the same concentration. The use of a deuterated internal standard helps to correct for losses that may occur during sample preparation. In the analysis of phthalates in coffee brew samples, extraction yields were reported to be higher than 78%, with many approaching 100%. nih.gov
Table 2: Representative Accuracy and Precision Data for a Phthalate Metabolite (MEHP)
| Quality Control Level | Intra-day Precision (% RSD) | Intra-day Accuracy (% RE) | Inter-day Precision (% RSD) | Inter-day Accuracy (% RE) |
| Low | ≤ 5.2 | ≤ ± 5.8 | - | - |
| Medium | - | - | - | - |
| High | - | - | - | - |
| Data derived from a validation study of MEHP in rat plasma. RE = Relative Error. nih.gov |
Participation in Inter-laboratory Comparison Studies and Initiatives for Method Harmonization
To ensure that analytical results are comparable across different laboratories, participation in inter-laboratory comparison (ILC) studies and proficiency testing (PT) programs is essential. These programs involve multiple laboratories analyzing the same set of samples and comparing their results.
Such studies have been crucial in the field of phthalate analysis. For example, the European Human Biomonitoring Initiative (HBM4EU) organized proficiency tests for 15 phthalate metabolites, which led to a significant improvement in the performance and comparability of results among 28 participating laboratories. researchgate.net These initiatives help to identify and address discrepancies in analytical methods and promote the harmonization of protocols. A study on dialkyl phthalate esters highlighted that while there was good agreement for some compounds, others showed inconsistencies, emphasizing the need for better protocols to minimize background contamination and the development of certified reference materials.
Strategies for Ensuring Data Integrity, Reproducibility, and Comparability Across Research Laboratories
Ensuring data integrity, reproducibility, and comparability is a multifaceted endeavor that goes beyond the analytical method itself. Key strategies include:
Standard Operating Procedures (SOPs): The use of detailed and validated SOPs for every step of the analytical process, from sample collection and storage to data analysis and reporting, is fundamental.
Control of Contamination: Phthalates are ubiquitous in the laboratory environment, and stringent measures must be taken to minimize background contamination. This includes using phthalate-free labware, solvents, and reagents, as well as performing regular blank analyses to monitor for contamination.
Use of Certified Reference Materials (CRMs): Whenever available, CRMs should be used to validate the accuracy of the analytical method.
Robust Data Management and Review: A clear system for recording, processing, and reviewing data is necessary to prevent errors and ensure traceability. This includes documenting all aspects of the analysis, from sample receipt to the final reported result.
Analyst Training and Proficiency: Ensuring that all analysts are properly trained on the analytical methods and instrumentation is crucial for generating reliable data. Regular proficiency testing helps to maintain a high level of competence.
By implementing these rigorous quality assurance and control measures, analytical laboratories can ensure that the data generated for compounds like this compound are accurate, reproducible, and comparable, thereby providing a solid foundation for scientific research and risk assessment.
Emerging Research Directions and Methodological Innovations for Deuterated Phthalate Metabolites
Integration of Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Ion Mobility-Mass Spectrometry)
There is no specific information available in the searched scientific literature regarding the integration of high-resolution mass spectrometry or ion mobility-mass spectrometry for the analysis of "Mono-2,3-dimethylhexyl Phthalate-d4."
Development of Novel Sampling and Extraction Techniques for Challenging Research Matrices
Detailed research findings on the development of novel sampling and extraction techniques specifically tailored for "this compound" in challenging matrices are not present in the available literature.
Applications of Deuterated Compounds in Computational Modeling for Exposure Reconstruction and Pharmacokinetic Prediction
The application of "this compound" in computational modeling for exposure reconstruction and pharmacokinetic prediction has not been specifically described in the reviewed scientific papers.
Future Perspectives on the Role of Deuterated Phthalates in "Omics" Research (e.g., Metabolomics, Exposomics) for Mechanistic Insights
While the use of deuterated standards is crucial in "omics" research, there are no specific studies detailing the role and future perspectives of "this compound" in metabolomics or exposomics for gaining mechanistic insights.
Innovation in Analytical Tool Development for Emerging Phthalate (B1215562) Alternatives and Their Deuterated Analogs
There is no information available concerning innovations in analytical tool development that specifically focus on "this compound" as an emerging deuterated analog.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for quantifying Mono-2,3-dimethylhexyl Phthalate-d4 in biological matrices?
- Methodology : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with deuterated internal standards to correct for matrix effects. Validate the method by assessing recovery rates (e.g., 85–110%), limit of detection (LOD < 1 ng/mL), and linearity (R² > 0.99) across a calibration curve spanning 1–500 ng/mL . Isotopic dilution with deuterated analogs minimizes ion suppression/enhancement in complex samples like plasma or amniotic fluid.
Q. How is this compound synthesized, and how is its purity verified?
- Methodology : Synthesize via esterification of phthalic anhydride with deuterated 2,3-dimethylhexanol under acid catalysis. Verify purity using nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of non-deuterated protons at δ 7.5–8.0 ppm for the aromatic ring) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% deuterium substitution) .
Q. What are the primary applications of this compound in environmental monitoring?
- Methodology : Deploy as an internal standard in isotope dilution assays to quantify non-deuterated phthalates in environmental samples (e.g., water, soil). Use solid-phase extraction (SPE) followed by GC-MS analysis, leveraging its co-elution with target analytes to correct for recovery losses during sample preparation .
Advanced Research Questions
Q. How does deuteration influence the metabolic stability of this compound compared to its non-deuterated counterpart?
- Methodology : Conduct comparative in vitro metabolism studies using liver microsomes. Monitor hydrolysis rates via LC-MS to assess deuterium kinetic isotope effects (KIE). For example, deuterated esters may exhibit slower hydrolysis due to stronger C-D bonds, altering formation rates of monoester metabolites .
Q. What strategies resolve co-elution issues between this compound and its non-deuterated analog in chromatographic assays?
- Methodology : Optimize chromatographic conditions (e.g., gradient elution with C18 columns) to separate isotopic variants. Validate specificity using MRM transitions unique to deuterated ions (e.g., m/z 315 → 153 for d4 vs. m/z 311 → 149 for non-deuterated). Cross-check with NMR to confirm isotopic integrity .
Q. How can isotopic interference be mitigated when tracing this compound in longitudinal toxicokinetic studies?
- Methodology : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. For example, a mass shift of 4 Da (due to four deuterium atoms) ensures clear differentiation from background phthalates. Validate with blank matrices to confirm absence of cross-talk .
Q. What are the implications of deuterium labeling on the compound’s interaction with lipid bilayers or cellular receptors?
- Methodology : Perform molecular dynamics simulations to compare binding affinities of deuterated vs. non-deuterated forms. Experimentally, use fluorescence quenching assays to measure partitioning into lipid membranes. Deuterated analogs may exhibit altered hydrophobicity, affecting bioavailability .
Key Considerations for Experimental Design
- Matrix Effects : Use deuterated internal standards to normalize signal suppression in biological samples (e.g., plasma, urine) .
- Metabolic Tracing : Leverage deuterium labeling to track hydrolysis products (e.g., monoesters) in in vivo models, ensuring MS/MS transitions are optimized for deuterated fragments .
- Contamination Control : Avoid plastic labware; use glass or polypropylene containers pre-rinsed with acetonitrile to minimize background phthalates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
